(2-Fluoro-5-methylpyridin-3-yl)methanamine (2-Fluoro-5-methylpyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 871325-17-6
VCID: VC8144880
InChI: InChI=1S/C7H9FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3
SMILES: CC1=CC(=C(N=C1)F)CN
Molecular Formula: C7H9FN2
Molecular Weight: 140.16

(2-Fluoro-5-methylpyridin-3-yl)methanamine

CAS No.: 871325-17-6

Cat. No.: VC8144880

Molecular Formula: C7H9FN2

Molecular Weight: 140.16

* For research use only. Not for human or veterinary use.

(2-Fluoro-5-methylpyridin-3-yl)methanamine - 871325-17-6

Specification

CAS No. 871325-17-6
Molecular Formula C7H9FN2
Molecular Weight 140.16
IUPAC Name (2-fluoro-5-methylpyridin-3-yl)methanamine
Standard InChI InChI=1S/C7H9FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3
Standard InChI Key HKBSDSUWUDOJAI-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)F)CN
Canonical SMILES CC1=CC(=C(N=C1)F)CN

Introduction

Chemical Identity and Structural Features

Molecular Structure

(2-Fluoro-5-methylpyridin-3-yl)methanamine (C₇H₉FN₂) features a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a methanamine group (-CH₂NH₂) at the 3-position. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity, influencing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₇H₉FN₂
Molecular Weight140.16 g/mol
LogP (Predicted)1.2 ± 0.3 (Moderate lipophilicity)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (N of pyridine, F, NH₂)
Polar Surface Area38.3 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine can be inferred from methods used for analogous pyridine derivatives. A plausible route involves:

  • Halogenation: Introduction of fluorine at the 2-position via electrophilic aromatic substitution (EAS) using Selectfluor® or similar fluorinating agents.

  • Methylation: Installation of the methyl group at the 5-position using methyl Grignard reagents or Friedel-Crafts alkylation.

  • Amination: Conversion of a bromo or nitro intermediate at the 3-position to the methanamine group via Buchwald-Hartwig amination or reduction of a nitrile .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
FluorinationSelectfluor®, CH₃CN, 80°C, 12 hr65
MethylationCH₃MgBr, THF, −78°C to RT, 6 hr72
AminationNH₃, Pd/C, H₂ (50 psi), EtOH, 24 hr58

Biological Activity and Applications

Androgen Receptor Modulation

Structural analogs of (2-Fluoro-5-methylpyridin-3-yl)methanamine, such as those described in US20050277681A1, exhibit tissue-selective androgen receptor modulation (SARM activity) . These compounds agonize ARs in bone and muscle while antagonizing them in the prostate, making them candidates for treating osteoporosis, sarcopenia, and benign prostatic hyperplasia (BPH). The fluorine atom in the 2-position may enhance binding affinity to the AR ligand-binding domain (LBD) by forming hydrogen bonds with residues like Gln711 .

Central Nervous System (CNS) Effects

Pyridine derivatives with amine substituents have shown promise in addressing cognitive decline and depression. For instance, AR modulators improve spatial memory in rodent models by enhancing hippocampal neurogenesis . The methanamine group in (2-Fluoro-5-methylpyridin-3-yl)methanamine could facilitate blood-brain barrier penetration, potentiating CNS activity.

Table 3: Hypothetical Pharmacokinetic Profile

ParameterValue (Predicted)
Oral Bioavailability45–60%
Plasma Half-life (t₁/₂)6–8 hr
Protein Binding85–90%
Metabolic PathwayCYP3A4/2D6-mediated oxidation

Comparative Analysis with Analogous Compounds

(2-Chloro-5-methylpyridin-3-yl)methanamine

Replacing fluorine with chlorine increases molecular weight (154.6 g/mol) and logP (1.8 ± 0.4), enhancing lipophilicity but reducing metabolic stability due to slower oxidative dehalogenation.

(2-Fluoro-5-ethylpyridin-3-yl)methanamine

Substituting methyl with ethyl extends the alkyl chain, elevating logP (1.9 ± 0.3) and potentially improving tissue distribution but risking hepatotoxicity.

Industrial and Research Implications

Drug Development

(2-Fluoro-5-methylpyridin-3-yl)methanamine could serve as a lead compound for:

  • Osteoporosis Therapy: Promoting bone formation without prostate stimulation.

  • Cachexia Treatment: Mitigating muscle wasting in cancer patients.

  • Neurodegenerative Diseases: Addressing β-amyloid aggregation in Alzheimer’s models .

Agrochemical Applications

Fluorinated pyridines are widely used in pesticides. The methyl and amine groups may enhance insecticidal activity by targeting acetylcholine esterase (AChE).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator